molecular formula C20H21N3O4S B2703439 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886930-81-0

4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2703439
CAS RN: 886930-81-0
M. Wt: 399.47
InChI Key: ZDHYBZJKUZTSPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is complex, with multiple functional groups. The compound contains a tert-butyl group, a benzamide group, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.


Chemical Reactions Analysis

While specific chemical reactions involving “4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not available, similar compounds have been involved in various chemical reactions. For instance, a related compound was involved in a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence .

Scientific Research Applications

Synthesis and Material Properties

Researchers have explored derivatives related to 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in the synthesis of polymers and materials. For instance, compounds with tert-butyl groups have been utilized in the development of new polyamides with significant thermal stability and solubility in polar solvents, showing potential for creating transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Crystal Structure and Biological Activities

Studies on 1,3,4-oxadiazole derivatives have revealed insights into their crystal structures, Hirshfeld surface analyses, and biological activities. Some derivatives demonstrate significant antibacterial and antioxidant properties, showcasing the versatility of these compounds in both structural chemistry and potential therapeutic applications (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activities

In the realm of medicinal chemistry, derivatives of 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activities. Certain compounds have shown promising results against various cancer cell lines, indicating the potential for developing new anticancer agents (B. Ravinaik et al., 2021).

Chemical Reactions and Mechanisms

The chemical behavior of tert-butyl phenylazocarboxylates, closely related to the compound , has been investigated, revealing a range of nucleophilic substitutions and radical reactions. These findings contribute to a deeper understanding of the reactivity and potential applications of these compounds in synthetic organic chemistry (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Enzymatic Metabolism

Research into the enzymatic metabolism of related oxadiazole compounds has provided insights into their metabolic pathways, including hydroxylation and carbonyl reduction. This knowledge is crucial for understanding the pharmacokinetics and metabolic stability of potential drug candidates (H. Yoo et al., 2008).

properties

IUPAC Name

4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-20(2,3)15-10-8-13(9-11-15)17(24)21-19-23-22-18(27-19)14-6-5-7-16(12-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYBZJKUZTSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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